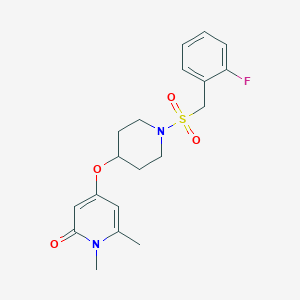
4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H23FN2O4S and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one , identified by its CAS number 1706057-01-3 , is a sulfonamide derivative featuring a piperidine core. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C18H20FNO5S, with a molecular weight of approximately 381.4 g/mol . The structure includes a sulfonyl group attached to a piperidine ring, which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀FNO₅S |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 1706057-01-3 |
Antibacterial Activity
Research indicates that compounds with similar piperidine and sulfonamide structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing these moieties can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves enzyme inhibition or disruption of bacterial cell wall synthesis.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease, while urease inhibitors can be beneficial in managing urinary tract infections .
Anticancer Activity
Similar compounds have demonstrated anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The presence of the dimethylpyridinone moiety may contribute to this activity by interacting with cellular pathways involved in cancer progression .
Hypoglycemic Effects
Piperidine derivatives have also been associated with hypoglycemic effects, making them candidates for diabetes management. This activity is likely mediated through insulin modulation or enhancement of glucose uptake in peripheral tissues .
Case Studies
Several studies have synthesized related compounds to evaluate their biological activities:
- Synthesis and Evaluation : A study synthesized a series of piperidine derivatives and evaluated their antibacterial and enzyme inhibitory activities. Compounds showed promising results against Salmonella Typhi and Pseudomonas aeruginosa .
- In Silico Studies : Computational studies have indicated that these compounds can effectively bind to target enzymes, suggesting potential for drug development .
- Pharmacological Profiles : A comprehensive evaluation of related sulfonamide compounds highlighted their broad spectrum of activity against various pathogens and enzymes, reinforcing the therapeutic potential of the piperidine-sulfonamide framework .
特性
IUPAC Name |
4-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-14-11-17(12-19(23)21(14)2)26-16-7-9-22(10-8-16)27(24,25)13-15-5-3-4-6-18(15)20/h3-6,11-12,16H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWJQCBHRNVPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














